molecular formula C11H12N2O3S B1586028 Ethyl 3-amino-4-methoxythieno[2,3-b]pyridine-2-carboxylate CAS No. 338773-61-8

Ethyl 3-amino-4-methoxythieno[2,3-b]pyridine-2-carboxylate

Cat. No. B1586028
M. Wt: 252.29 g/mol
InChI Key: IUKLQYDVSUVAOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-4-methoxythieno[2,3-b]pyridine-2-carboxylate is a chemical compound with the molecular formula C11H12N2O3S . It has a molecular weight of 252.29 . This compound is in solid form .


Molecular Structure Analysis

The InChI code for Ethyl 3-amino-4-methoxythieno[2,3-b]pyridine-2-carboxylate is 1S/C11H12N2O3S/c1-3-16-11(14)9-8(12)7-6(15-2)4-5-13-10(7)17-9/h4-5H,3,12H2,1-2H3 . The structure of this compound can be represented by the SMILES string: CCOC(=O)C1=C(C2=C(C=CN=C2S1)OC)N .


Physical And Chemical Properties Analysis

Ethyl 3-amino-4-methoxythieno[2,3-b]pyridine-2-carboxylate is a solid compound . It has a molecular weight of 252.29 .

Scientific Research Applications

  • Synthesis of Fused Pyrimidine Hybrids

    • Field : Organic Chemistry
    • Application : Ethyl 3-aminothienopyridine-2-carboxylate is used as a precursor for the one-pot three-component synthesis of related fused pyrimidine hybrids .
    • Method : The tandem protocol involved the reaction of 3-aminothienopyridine, dimethylformamide-dimethylacetal, and amines .
    • Results : The study did not provide specific results or outcomes .
  • Antimicrobial and Antiviral Activities

    • Field : Medicinal Chemistry
    • Application : Compounds related to Ethyl 3-amino-4-methoxythieno[2,3-b]pyridine-2-carboxylate have been tested for their antimicrobial and antiviral activities .
    • Method : The in vitro antibacterial activity of all compounds was tested on a panel of eight bacterial strains and four yeasts .
    • Results : The study did not provide specific results or outcomes .
  • Synthesis of Polyfunctionalized Heterocyclic Compounds

    • Field : Organic Chemistry
    • Application : This compound has been used as a building block for the synthesis of polyfunctionalized heterocyclic compounds with pharmaceutical interest .
    • Method : The o-aminoester moiety of the molecule reacts with both electrophiles and nucleophiles, usually resulting in the formation of heterocyclic systems .
    • Results : The study did not provide specific results or outcomes .
  • Synthesis of Azo Dyes

    • Field : Dye Chemistry
    • Application : This compound has been used to synthesize several azo dyes .
    • Method : The cycloaddition reaction of the compound with some arylazoacetylacetones or arylazomalononitriles gave the corresponding azo dyes .
    • Results : The synthesized azo dyes were applied to polyesters and polyamides fibers .
  • Inhibition of Plasmodial Enzyme Pf GSK-3

    • Field : Medicinal Chemistry
    • Application : Compounds related to Ethyl 3-amino-4-methoxythieno[2,3-b]pyridine-2-carboxylate have been shown to be potent inhibitors of the plasmodial enzyme Pf GSK-3 .
    • Method : The study did not provide specific methods of application or experimental procedures .
    • Results : The study did not provide specific results or outcomes .
  • Synthesis of Azo Dyes

    • Field : Dye Chemistry
    • Application : This compound has been used to synthesize several azo dyes .
    • Method : The cycloaddition reaction of the compound with some arylazoacetylacetones or arylazomalononitriles gave the corresponding azo dyes .
    • Results : The synthesized azo dyes were applied to polyesters and polyamides fibers .
  • Inhibition of Plasmodial Enzyme Pf GSK-3

    • Field : Medicinal Chemistry
    • Application : Compounds related to Ethyl 3-amino-4-methoxythieno[2,3-b]pyridine-2-carboxylate have been shown to be potent inhibitors of the plasmodial enzyme Pf GSK-3 .
    • Method : The study did not provide specific methods of application or experimental procedures .
    • Results : The study did not provide specific results or outcomes .
  • Synthesis of Polyfunctionalized Heterocyclic Compounds

    • Field : Organic Chemistry
    • Application : This compound has been used as a building block for the synthesis of polyfunctionalized heterocyclic compounds with pharmaceutical interest .
    • Method : The o-aminoester moiety of the molecule reacts with both electrophiles and nucleophiles, usually resulting in the formation of heterocyclic systems .
    • Results : The study did not provide specific results or outcomes .

Safety And Hazards

This compound has been associated with several hazard statements including H302, H312, and H332 . Precautionary measures include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

ethyl 3-amino-4-methoxythieno[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c1-3-16-11(14)9-8(12)7-6(15-2)4-5-13-10(7)17-9/h4-5H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKLQYDVSUVAOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CN=C2S1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50362983
Record name ethyl 3-amino-4-methoxythieno[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-4-methoxythieno[2,3-b]pyridine-2-carboxylate

CAS RN

338773-61-8
Record name ethyl 3-amino-4-methoxythieno[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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